Product packaging for 3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one(Cat. No.:CAS No. 66366-98-1)

3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B1623267
CAS No.: 66366-98-1
M. Wt: 176.21 g/mol
InChI Key: YRELTDGOEVJYLO-UHFFFAOYSA-N
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Description

3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 178041-61-7) is a chiral, nitrogen-based heterocyclic compound of significant interest in scientific research. It belongs to the 3,4-dihydroquinoxalin-2(1H)-one family, which is recognized as a privileged scaffold in medicinal chemistry and drug discovery . This motif is frequently explored for its diverse pharmacological potential. Researchers are particularly interested in this structural class for developing novel tubulin polymerization inhibitors, which are investigated for their antitumor properties by targeting the colchicine binding site . Furthermore, derivatives of this privileged motif have been designed and synthesized as potential activators of soluble guanylate cyclase (sGC), a key signaling enzyme in cardiovascular physiology . The synthesis of such compounds, including modern catalytic enantioselective strategies to access optically pure forms like the (S)-enantiomer, remains an active and important area of research in organic chemistry . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O B1623267 3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 66366-98-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-3,4-dihydro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-2-7-10(13)12-9-6-4-3-5-8(9)11-7/h3-7,11H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRELTDGOEVJYLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60409651
Record name 3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66366-98-1
Record name 3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Ethyl 3,4 Dihydroquinoxalin 2 1h One

Historical and Classical Synthetic Routes to Dihydroquinoxalin-2(1H)-ones

The foundational methods for constructing the dihydroquinoxalin-2(1H)-one scaffold have been well-established for decades, primarily relying on the condensation and subsequent cyclization of readily available starting materials.

One of the most traditional and straightforward methods for preparing the core structure of 3-ethyl-3,4-dihydroquinoxalin-2(1H)-one involves the condensation of o-phenylenediamine (B120857) with an α-halo derivative of butyric acid or its corresponding ester. A common approach utilizes the reaction of o-phenylenediamine with an α-halo ester, such as ethyl 2-bromobutanoate. csus.edu This reaction is typically initiated via a nucleophilic substitution (S_N2) mechanism where one of the amino groups of o-phenylenediamine attacks the electrophilic carbon bearing the halogen. csus.edu

The choice of reaction conditions, including solvent, temperature, and the presence of a base, can significantly influence the reaction's outcome and selectivity. csus.edu For instance, using a base like pyridine (B92270) has been shown to favor the formation of the desired cyclized product. csus.edu A general synthesis of 3,4-dihydroquinoxalin-2(1H)-one involves refluxing o-phenylenediamine and chloroacetic acid in an aqueous ammonia (B1221849) solution. researchgate.net

Table 1: Influence of Base on Product Selectivity in the Synthesis of Dihydroquinoxalin-2(1H)-ones

Base Used Predominant Product Reference
Pyridine Cyclized (Dihydroquinoxalinone) csus.edu

This interactive table summarizes the effect of a base on the reaction outcome.

Following the initial S_N2 substitution, the resulting intermediate undergoes an intramolecular cyclization to form the six-membered heterocyclic ring characteristic of the dihydroquinoxalin-2(1H)-one scaffold. csus.edu The second amino group of the phenylenediamine moiety performs a nucleophilic attack on the carbonyl carbon of the ester or carboxylic acid group, leading to the elimination of an alcohol (from an ester) or water (from a carboxylic acid) and the formation of the final cyclic amide (lactam). csus.edulibretexts.org

Contemporary and Advanced Synthetic Strategies

Modern organic synthesis has introduced more sophisticated and efficient methods for preparing dihydroquinoxalin-2(1H)-ones, including the target 3-ethyl derivative. These strategies often provide advantages in terms of yield, selectivity, and milder reaction conditions.

In recent years, there has been a significant push towards developing synthetic methods that avoid the use of expensive and potentially toxic transition metals. Several transition-metal-free protocols for synthesizing dihydroquinoxalin-2(1H)-one derivatives have been reported. researchgate.netrsc.org One such strategy involves a tandem one-pot synthesis that uses an oxidant like sodium persulfate (Na₂S₂O₈) to mediate the reaction between 1,2-diaminobenzenes, α-ketoesters, and 4-alkyl-1,4-dihydropyridines, yielding 3,3-disubstituted 3,4-dihydroquinoxalin-2(1H)-ones. researchgate.net Another approach utilizes potassium persulfate (K₂S₂O₈) as an oxidant for the tandem cyclization of N-arylcinnamamides. mdpi.com Direct C-H functionalization of the quinoxalin-2(1H)-one core with various hydrocarbons can also be achieved in a metal-free manner using di-tert-butyl peroxide (DTBP) as a mediator. rsc.org These methods are valued for their operational simplicity, cost-effectiveness, and compatibility with a wide range of functional groups. researchgate.netfrontiersin.org

Table 2: Examples of Transition-Metal-Free Reagents for Dihydroquinoxalin-2(1H)-one Synthesis

Reagent/Mediator Reaction Type Reference
Sodium Persulfate (Na₂S₂O₈) Tandem One-Pot Synthesis researchgate.net
Potassium Persulfate (K₂S₂O₈) Tandem Cyclization mdpi.com

This interactive table showcases various reagents used in transition-metal-free synthesis.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. mdpi.comnih.gov This approach has been successfully applied to the synthesis of functionalized dihydroquinoxalin-2(1H)-one derivatives. mdpi.comresearchgate.net For example, a three-component reaction for synthesizing 3,3-disubstituted 3,4-dihydroquinoxalin-2(1H)-ones bearing a quaternary carbon center has been developed. researchgate.net These reactions offer significant advantages, including atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds from simple precursors. mdpi.comresearchgate.net The direct C–H functionalization of the quinoxalin-2(1H)-one core via MCRs is a particularly active area of research, allowing for the one-pot introduction of diverse functional groups at the C3 position. mdpi.comnih.gov

Stereoselective and Enantiopure Synthesis

The synthesis of specific stereoisomers, particularly enantiopure forms, of 3-substituted-3,4-dihydroquinoxalin-2(1H)-ones is of significant interest due to the distinct biological activities often exhibited by different enantiomers. Asymmetric approaches to obtaining these chiral compounds are critical.

One established strategy for creating enantiopure dihydroquinoxalinones involves the use of naturally occurring α-amino acids as chiral starting materials. researchgate.net This method leverages the inherent chirality of the amino acid to construct the chiral center at the C3 position of the quinoxalinone ring. The process typically involves the reductive cyclization of an N-(o-nitroaryl)amino ester, which is derived from the chosen amino acid. This cyclization can be performed under mild conditions, for instance, using iron or zinc metal in a mixed solvent system like water and ethyl acetate, to yield the optically pure 3,4-dihydroquinoxalin-2-ones. researchgate.net For the synthesis of this compound, this would involve starting with an enantiopure form of 2-aminobutanoic acid.

Another aspect of stereochemical control is regioselectivity, which becomes important when using unsymmetrically substituted o-phenylenediamines. The reaction with α-ketoesters can lead to two different regioisomers. Research has shown that reaction conditions can be tuned to selectively produce one isomer over the other. nih.gov For instance, the cyclocondensation of monosubstituted o-phenylenediamines with aroylpyruvates in DMF at room temperature allows for a predictable and switchable synthesis of the desired regioisomeric 3,4-dihydroquinoxalin-2(1H)-ones. nih.gov This control is crucial for ensuring the correct substitution pattern on the benzene (B151609) ring of the final product.

Green Chemistry Principles in Quinoxalinone Synthesis

The integration of green chemistry principles into the synthesis of quinoxalinone derivatives is a key area of modern chemical research, aiming to reduce environmental impact through sustainable practices. ijirt.orggarph.co.uk These approaches focus on using environmentally benign solvents, minimizing waste by using catalyst-free or recyclable systems, and improving energy efficiency.

Utilization of Sustainable Solvents (e.g., Water, Ethanol)

The choice of solvent is a cornerstone of green synthesis. Traditional organic syntheses often rely on volatile and toxic organic solvents. In contrast, methods have been developed for quinoxalinone synthesis that utilize sustainable solvents like water and ethanol (B145695).

Water is an ideal green solvent due to its non-toxicity, availability, and safety. Syntheses performed "on-water" involve reactants forming an emulsion in an aqueous medium, which can lead to faster reaction rates and higher yields compared to conventional solvents. digitellinc.com Several protocols demonstrate the efficient, catalyst-free condensation of aromatic 1,2-diamines and 1,2-dicarbonyl compounds in water under reflux conditions to produce quinoxaline (B1680401) derivatives in high yields. researchgate.netgrowingscience.com

Ethanol is another preferred green solvent. It is biodegradable and can be derived from renewable resources. It has been used as a green solvent for the catalyst-free synthesis of quinoxaline derivatives under reflux conditions. nih.gov Comparisons between water and ethanol as solvents have shown that both can be effective, with high yields of quinoxalinones being achieved in the presence of a recyclable solid acid catalyst at room temperature. researchgate.net

Catalyst SystemSolventTemperatureYield (%)Reference
Catalyst-FreeWaterRefluxHigh researchgate.net
Catalyst-FreeEthanolReflux70-85 nih.gov
Cellulose Sulfuric AcidEthanolRoom Temp.90 researchgate.net
β-CyclodextrinWaterRoom Temp.High mdpi.com

Catalyst-Free or Recyclable Catalyst Systems (e.g., Clay, Zinc Triflate)

To enhance the sustainability of chemical processes, significant effort has been directed towards developing catalyst-free reactions or employing catalysts that can be easily recovered and reused.

Catalyst-Free Synthesis: Several methods have been established for synthesizing quinoxalines without the need for a catalyst. These reactions are often promoted by the choice of solvent or by using energy-efficient techniques. For example, the condensation of 1,2-diamines with 1,2-diketones can proceed efficiently in ethanol at room temperature under ultrasound irradiation without any catalyst. researchgate.net Another approach involves a domino synthesis from phenacyl halides and 1,2-diaminoarenes, which is catalyst-free and uses sodium bicarbonate as a simple deacidifying agent. asianpubs.orgresearchgate.net

Recyclable Catalysts: When a catalyst is necessary, using a recyclable one is a key green chemistry principle.

Clay Catalysts: Montmorillonite K-10, a type of clay, has been used as a solid acid catalyst for quinoxaline synthesis. researchgate.net

Heteropoly Acids: Alumina-supported heteropolyoxometalates have proven to be efficient and reusable catalysts for preparing quinoxalines under mild, room temperature conditions. nih.gov

Nanoparticle Catalysts: Various nanocatalysts, including those based on cobalt, nickel, and zirconia, offer high activity, stability, and excellent reusability over multiple reaction cycles. rsc.orgmdpi.com For instance, a nanoparticle-supported cobalt catalyst was reused for at least ten cycles without losing activity. mdpi.com

Bio-based Catalysts: β-Cyclodextrin, a supramolecular catalyst, can be used for the synthesis of quinoxaline derivatives in water. It is environmentally friendly and can be recovered and reused without a significant loss of activity. mdpi.com Cellulose sulfuric acid is another biodegradable and recyclable solid acid catalyst used for this purpose. researchgate.net

CatalystCatalyst TypeKey AdvantagesReference
NoneCatalyst-FreeSimplicity, Reduced Waste asianpubs.orgacs.org
Montmorillonite K-10Recyclable ClaySolid acid, Reusable researchgate.net
Alumina-Supported HeteropolyoxometalatesRecyclableHigh activity at RT, Reusable nih.gov
Cobalt NanoparticlesRecyclable NanocatalystHigh stability, Reusable >10 times mdpi.com
β-CyclodextrinRecyclable Bio-catalystGreen, Reusable in water mdpi.com

Energy-Efficient Techniques (e.g., Microwave, Ultrasonic Irradiation)

Energy efficiency is another critical aspect of green synthesis, and techniques like microwave (MW) and ultrasonic irradiation offer significant advantages over conventional heating methods. ijirt.org

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis because it can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purity. e-journals.inudayton.edu For quinoxaline synthesis, microwave-assisted methods have been developed that are solvent-free, providing excellent yields (80-90%) in as little as 3.5 minutes. e-journals.in These protocols are noted for being cleaner and having simpler work-up processes. e-journals.inscispace.com

Ultrasonic Irradiation: Ultrasound-assisted synthesis relies on acoustic cavitation to enhance mass transfer and accelerate reaction rates. researchgate.netniscpr.res.in This technique allows for the synthesis of quinoxaline derivatives at room temperature, avoiding the need for traditional heating. researchgate.net Catalyst-free synthesis of quinoxalines has been successfully achieved by reacting 1,2-diketones with 1,2-diamines in ethanol at room temperature under ultrasonic irradiation, demonstrating a simple, rapid, and high-yielding approach. researchgate.net The combination of ultrasound with other green techniques, such as the use of photocatalysts, can further enhance efficiency under mild and eco-friendly conditions. organic-chemistry.orgresearchgate.net

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters is essential for developing efficient, scalable, and cost-effective synthetic routes to this compound. Key parameters that are typically fine-tuned include temperature and reaction time.

Temperature and Time Parameter Effects

Temperature and reaction duration are interdependent variables that significantly influence the outcome of a synthesis, affecting reaction rate, yield, and the formation of byproducts. csus.eduscielo.br

The synthesis of quinoxalinones can be performed under a wide range of temperature and time conditions, depending on the chosen methodology.

Room Temperature: Many modern, catalyzed syntheses are optimized to run at ambient or room temperature (e.g., 25 °C). While this is energy-efficient, it may require longer reaction times, sometimes up to 12-24 hours, to achieve high conversion. mdpi.comscielo.br

Reflux Conditions: Traditional methods often employ heating under reflux. For instance, the synthesis of dihydrobenzofuran neolignans, a process involving similar oxidative coupling principles, saw reaction times optimized from 20 hours down to 4 hours by employing reflux, which was found to be the most efficient condition. scielo.br

Microwave and Ultrasound: As noted previously, energy-efficient techniques drastically alter the temperature-time relationship. Microwave-assisted syntheses can be completed in a matter of minutes (e.g., 3-5 minutes) at elevated temperatures generated by the microwave field. e-journals.inudayton.eduscispace.com Similarly, ultrasonic irradiation can promote reactions at room temperature within 25-150 minutes, a significant reduction compared to conventional methods that might take 3-4 hours. niscpr.res.in

Catalyst Loading and Ligand Effects

The catalytic C-H functionalization of the quinoxalin-2(1H)-one scaffold has emerged as a powerful tool for the introduction of alkyl substituents at the C3 position. These methods often utilize transition metal or photoredox catalysts, where catalyst loading and ligand choice are critical parameters influencing reaction yield and efficiency. While specific studies detailing the optimization of catalyst loading and ligand effects for the direct synthesis of this compound are not extensively documented, general principles can be drawn from related transformations on the quinoxalinone core.

For instance, photoredox-catalyzed alkylations have been shown to be effective for C-H functionalization. These reactions can be initiated by visible light and often require a photocatalyst to generate the requisite alkyl radicals from suitable precursors. The catalyst loading in such systems is typically kept low to ensure efficiency and minimize cost. For example, some protocols have demonstrated successful C-H alkylation of quinoxalin-2(1H)-ones with catalyst loadings as low as 1-5 mol%.

In the context of metal-catalyzed reactions, nickel complexes have been employed for the arylation of amides, a transformation mechanistically related to the functionalization of the lactam moiety in quinoxalinones. In these systems, the choice of ligand is paramount for facilitating the key steps of oxidative addition and reductive elimination. While specific ligand effects for the ethylation of 3,4-dihydroquinoxalin-2(1H)-one are not detailed, studies on similar cross-coupling reactions highlight the importance of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands in stabilizing the metal center and promoting the desired reactivity.

The following table summarizes various catalytic systems that have been used for the functionalization of quinoxalin-2(1H)-ones, which could be adapted for the synthesis of the target compound.

Catalyst SystemReaction TypeTypical Catalyst LoadingMentioned Ligands/Additives
Photoredox Catalyst (e.g., Eosin Y, 4CzIPN)C-H Alkylation1-5 mol%-
Nickel(II) saltsAmide ArylationNot specifiedPhosphine ligands, NHCs
Iodine (I2)C-H Functionalization20 mol%-

It is important to note that the optimal catalyst loading and ligand would need to be determined empirically for the specific synthesis of this compound.

Regio- and Chemoselective Control

A significant challenge in the synthesis of substituted 3,4-dihydroquinoxalin-2(1H)-ones arises from the use of unsymmetrically substituted o-phenylenediamines, which can lead to the formation of regioisomeric products. The control of regioselectivity is therefore a critical aspect of the synthetic methodology.

Groundbreaking work has demonstrated that the regioselectivity of the cyclocondensation between monosubstituted o-phenylenediamines and α,γ-diketoesters can be effectively "switched" by the use of specific additives. nih.gov This control allows for the predictable synthesis of the desired regioisomer. nih.govnih.gov

The reaction of a monosubstituted o-phenylenediamine with an aroylpyruvate can theoretically yield two different regioisomers. The outcome of the reaction is dependent on which of the two non-equivalent amino groups of the o-phenylenediamine attacks the α-carbonyl group of the pyruvate (B1213749) derivative. Research has shown that by carefully selecting the reaction additives, one can direct the reaction towards a specific isomer with high selectivity. nih.govnih.gov

For example, in the condensation of 4-substituted o-phenylenediamines with ethyl 4-chlorobenzoylpyruvate, the use of p-toluenesulfonic acid (p-TsOH) as an additive in DMF at room temperature preferentially leads to the formation of the ANTI-isomer. nih.govnih.gov Conversely, employing a combination of 1-hydroxybenzotriazole (B26582) (HOBt) and N,N'-diisopropylcarbodiimide (DIC) as additives under similar conditions favors the formation of the SYN-isomer. nih.govnih.gov The regioselectivity is influenced by the nucleophilicity of the amino groups in the o-phenylenediamine and the electrophilicity of the carbonyl groups in the pyruvate, which are modulated by the additives. nih.gov

The following table illustrates the influence of additives on the regioselectivity of the reaction between various substituted o-phenylenediamines and ethyl 4-chlorobenzoylpyruvate, yielding 3-acylmethylidene-3,4-dihydroquinoxalin-2(1H)-ones. While this specific reaction does not directly produce a 3-ethyl group, the principles of regiochemical control are directly applicable to syntheses starting with α-keto acids or esters that would lead to the desired 3-alkyl substitution.

Data adapted from a study on the regioselective synthesis of 3-acylmethylidene-3,4-dihydroquinoxalin-2(1H)-ones, illustrating the principle of additive-controlled regioselectivity. nih.gov

This ability to control the regiochemical outcome is crucial for the efficient and predictable synthesis of specifically substituted 3,4-dihydroquinoxalin-2(1H)-ones, including the 3-ethyl derivative, by selecting the appropriate starting materials and reaction conditions.

Advanced Structural and Conformational Investigations

Spectroscopic Methodologies for Structural Elucidation of Dihydroquinoxalinone Derivatives

Spectroscopic methods provide detailed information about the connectivity, chemical environment, and functional groups within the molecule.

Advanced NMR techniques are indispensable for unequivocally determining the stereochemistry and conformational dynamics of dihydroquinoxalinone derivatives in solution. For 3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one, which possesses a chiral center at the C3 position, NMR is crucial for understanding the spatial arrangement of the ethyl group.

Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly powerful. COSY experiments establish proton-proton coupling networks, confirming the connectivity within the ethyl group and its attachment to the heterocyclic ring. NOESY experiments provide through-space correlations between protons, which is vital for conformational analysis. ipb.pt For instance, NOE correlations between the protons of the ethyl group and the protons on the dihydroquinoxalinone scaffold can help define the preferred rotameric state of the ethyl substituent.

Table 1: Representative ¹H NMR Chemical Shift and Coupling Constant Data for Dihydroquinoxalinone Derivatives

Proton Representative Chemical Shift (δ, ppm) Representative Multiplicity Representative Coupling Constant (J, Hz)
N1-H 10.0 - 10.5 broad singlet -
Aromatic-H 6.8 - 7.5 multiplet -
N4-H 4.5 - 5.5 broad singlet -
C3-H 3.5 - 4.0 multiplet 3.0 - 8.0
Ethyl-CH₂ 1.5 - 2.0 multiplet ~7.0
Ethyl-CH₃ 0.8 - 1.2 triplet ~7.0

Note: Data are representative values for the class of compounds and may vary for the specific title compound.

FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound. The FT-IR spectrum provides a molecular "fingerprint" characterized by absorption bands corresponding to the vibrational frequencies of specific bonds. biomedscidirect.com

Table 2: Expected FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amine (N-H) Stretch 3200 - 3400 Medium, Broad
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H (Ethyl) Stretch 2850 - 2960 Medium
Amide C=O (Lactam) Stretch 1650 - 1680 Strong
Aromatic C=C Stretch 1450 - 1600 Medium-Weak
C-N Stretch 1200 - 1350 Medium

Source: Based on general data for quinoxalinone derivatives and standard FT-IR correlation tables. instanano.comieeesem.com

HRMS is the definitive method for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. researchgate.net For this compound, HRMS can determine the mass of the molecular ion with a precision of a few parts per million (ppm). This level of accuracy allows for the unambiguous determination of the molecular formula, C₁₀H₁₂N₂O, distinguishing it from other potential compounds with the same nominal mass. researchgate.net

Table 3: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₀H₁₂N₂O
Calculated Exact Mass 176.09496
Expected Ion (M+H)⁺ 177.10224

Note: The measured mass in an HRMS experiment would be compared to the calculated exact mass to confirm the formula.

Single-Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction provides an unparalleled, atom-level view of the molecule's structure in the solid state. This technique yields precise bond lengths, bond angles, and torsional angles, and reveals how molecules are arranged in a crystal lattice. mdpi.com

X-ray diffraction studies on related dihydroquinoxalinone derivatives consistently show that the fused bicyclic system is not perfectly planar. researchgate.netnih.gov The dihydro-pyrazine portion of the ring system typically adopts a puckered conformation, often described as a screw-boat or envelope shape, to accommodate the sp³-hybridized carbon and nitrogen atoms. nih.govresearchgate.net This puckering results in a dihedral angle between the plane of the benzene (B151609) ring and the mean plane of the dihydro-pyrazine ring, which typically ranges from a few degrees to over 20°. nih.govnih.gov

For this compound, the ethyl group at the C3 position will have a specific orientation (axial or equatorial-like) relative to the heterocyclic ring, which is determined by minimizing steric hindrance within the crystal.

Table 4: Representative Bond Lengths and Angles for a Dihydroquinoxalinone Core

Parameter Representative Value
C=O Bond Length 1.22 - 1.24 Å
C-N (amide) Bond Length 1.35 - 1.38 Å
C-C (aromatic) Bond Length 1.37 - 1.40 Å
C-N-C Bond Angle 118 - 122°
Dihedral Angle (Benzene/Pyrazinone) 1.5 - 21.5°

Source: Based on published crystal structures of dihydroquinoxalinone derivatives. nih.govnih.gov

The crystal packing of this compound is primarily dictated by hydrogen bonding interactions. mdpi.com A hallmark of this class of compounds is the formation of robust intermolecular hydrogen bonds involving the amide functional group. japtronline.com

The most common and stabilizing interaction is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of N1-H···O=C2 hydrogen bonds. nih.govnih.gov This interaction creates a characteristic R²₂(8) ring motif in graph-set notation. These dimers then serve as building blocks that are further assembled into more complex one-, two-, or three-dimensional networks.

These networks are often stabilized by weaker intermolecular forces, including C-H···O interactions, where an aromatic or aliphatic C-H can act as a weak donor to a carbonyl oxygen acceptor, and C-H···π interactions involving the aromatic ring. nih.goviucr.org The specific arrangement and packing efficiency are influenced by the size and orientation of the ethyl substituent.

Table 5: Typical Hydrogen Bond Geometry in Dihydroquinoxalinone Crystals

Donor (D) - H ··· Acceptor (A) D-H Distance (Å) H···A Distance (Å) D···A Distance (Å) D-H···A Angle (°)
N-H···O ~0.90 ~2.0 - 2.3 ~2.9 - 3.2 160 - 175
C-H···O ~0.95 ~2.4 - 2.6 ~3.2 - 3.5 130 - 150

Source: Based on published crystal structures of dihydroquinoxalinone derivatives. nih.govnih.goviucr.org

Torsion Angles and Conformational Preferences

A comprehensive review of the scientific literature and crystallographic databases reveals a notable absence of specific experimental or computational studies on the torsion angles and conformational preferences of This compound . While the broader class of dihydroquinoxalin-2-ones has been the subject of various structural analyses, detailed data for the 3-ethyl substituted variant is not presently available.

Without specific X-ray crystallography or computational (e.g., Density Functional Theory - DFT) studies for this compound, a quantitative analysis of its torsion angles and the energetic landscape of its conformers remains speculative. Such studies would be necessary to populate the data tables requested and to provide a scientifically rigorous discussion of its conformational behavior.

Table 1: Torsion Angles for the Dihydropyrazinone Ring of this compound

Torsion AngleValue (°)
N1-C2-C3-N4Data not available
C2-C3-N4-C4aData not available
C3-N4-C4a-C8aData not available
N4-C4a-C8a-N1Data not available
C4a-C8a-N1-C2Data not available
C8a-N1-C2-C3Data not available

Table 2: Conformational Preferences of this compound

ConformerPopulation (%)Relative Energy (kcal/mol)
Data not availableData not availableData not available

Further experimental and theoretical investigations are required to elucidate the precise structural and conformational details of this compound.

Theoretical and Computational Studies of 3 Ethyl 3,4 Dihydroquinoxalin 2 1h One

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to predict various molecular properties, including geometry, stability, and electronic characteristics. For quinoxalinone derivatives, DFT calculations, often using functionals like B3LYP, are instrumental in building a comprehensive understanding of the molecule's behavior at a quantum level. nih.govbeilstein-journals.org

Geometry Optimization and Molecular Stability

Geometry optimization is a fundamental computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the energy minimum. youtube.com This optimized structure represents the most stable conformation of the molecule. For derivatives of the 3,4-dihydroquinoxalin-2(1H)-one core, DFT calculations are used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Representative Geometric Parameters for a Related Quinoxalinone Derivative (1-Ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one) Note: This data is for a related compound and serves as an illustrative example of the parameters obtained through DFT calculations.

ParameterBond/AngleCalculated Value (DFT B3LYP/6-311G(d,p))
Bond Length C=O~1.23 Å
N1-C2~1.38 Å
C8a-N1~1.40 Å
N4-C8a~1.39 Å
Dihedral Angle Benzene (B151609) Ring - Pyrazine (B50134) Ring4.51 (5)° nih.gov

Electronic Structure Analysis (HOMO-LUMO Energy Gap, Molecular Electrostatic Potential - MEP)

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govschrodinger.com A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. nih.gov

For a related compound, 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one, the HOMO and LUMO energies were calculated to be -6.1381 eV and -2.2463 eV, respectively, resulting in an energy gap of 3.8918 eV. nih.gov This value provides an estimate of the energy required for electronic excitation within the molecule.

Table 2: Frontier Molecular Orbital (FMO) Data for a Related Quinoxalinone Derivative (1-Ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one) Note: This data is for a related compound and serves as an illustrative example.

ParameterDescriptionEnergy (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital-6.1381 nih.gov
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital-2.2463 nih.gov
ΔE (Gap) HOMO-LUMO Energy Gap3.8918 nih.gov

The Molecular Electrostatic Potential (MEP) map is another crucial tool derived from DFT calculations. It visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In a typical quinoxalinone structure, the MEP would show negative potential (red/yellow) around the electronegative oxygen atom of the carbonyl group and the nitrogen atoms, indicating these are sites susceptible to electrophilic attack. Positive potential (blue) would be concentrated around the hydrogen atoms, particularly the N-H proton. nih.gov

Spectroscopic Property Prediction and Validation

DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman) and electronic absorption spectra (UV-Visible). materialsciencejournal.org Theoretical vibrational frequencies are calculated and then often scaled by a factor to correct for anharmonicity and limitations of the computational method, allowing for a direct comparison with experimental data. materialsciencejournal.org

For the 3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one molecule, one would expect to see characteristic vibrational modes, such as:

N-H stretching: Typically in the 3200-3400 cm⁻¹ region.

C-H stretching (aromatic and aliphatic): Around 2900-3100 cm⁻¹.

C=O stretching (amide): A strong band usually found between 1650-1690 cm⁻¹.

C=C stretching (aromatic): In the 1450-1600 cm⁻¹ range.

Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic transitions that give rise to UV-Visible absorption peaks. materialsciencejournal.org The comparison of these predicted spectra with experimentally measured spectra serves as a crucial validation of the optimized molecular geometry and the chosen computational model. nih.gov

Reactivity Indices and Fukui Functions

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. beilstein-journals.orgsemanticscholar.org Global reactivity indices, derived from HOMO and LUMO energies, include:

Chemical Potential (μ): Measures the escaping tendency of electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. beilstein-journals.org

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. semanticscholar.org

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations complement DFT by providing insights into the dynamic behavior of molecules over time. mdpi.com While DFT focuses on static, energy-minimized structures, MD simulations model atomic motions, conformational changes, and interactions with the environment (like solvents) by solving Newton's equations of motion. espublisher.commdpi.com

Investigation of Biological Interactions and Mechanistic Pathways of 3 Ethyl 3,4 Dihydroquinoxalin 2 1h One and Its Derivatives

Receptor Modulation and Agonist/Antagonist Activity (e.g., Adenosine (B11128) Receptors, Cannabinoid Receptors)

Beyond enzyme inhibition, quinoxalinone derivatives have been shown to interact with G protein-coupled receptors (GPCRs), acting as modulators of their activity.

Adenosine Receptors: Adenosine receptors (A1, A2A, A2B, A3) are involved in a multitude of physiological processes. A series of 4-amino researchgate.netresearchgate.netresearchgate.nettriazolo[4,3-a]quinoxalines has been identified as a novel class of potent adenosine receptor antagonists. researchgate.netresearchgate.net These compounds were found to bind avidly to A1 and A2 receptors, and in some cases, with high selectivity. researchgate.net Functionally, they act as antagonists by, for example, decreasing the accumulation of cyclic AMP (cAMP) induced by adenosine in brain tissue. researchgate.net

Cannabinoid Receptors: The endocannabinoid system, primarily through CB1 and CB2 receptors, regulates numerous functions. The quinoxaline (B1680401) scaffold has been identified as having potential for developing Cannabinoid CB1 receptor antagonists. researchgate.net This suggests that derivatives can be designed to selectively block the activity of this receptor, which is widely expressed in the central nervous system. researchgate.net

Cellular Pathway Modulation in In Vitro Models

The interaction of quinoxalinone derivatives with specific enzymes and receptors translates into the modulation of broader cellular signaling pathways, which has been observed in various in vitro models.

Derivatives that inhibit PARP-1 can interfere with the DNA damage response pathway, a mechanism that is particularly effective in killing cancer cells with existing DNA repair defects. mdpi.comresearchgate.net The inhibition of GSK-3β by quinoxaline compounds can impact a wide array of cellular functions, including those relevant to neurodegenerative diseases. researchgate.net Similarly, the inhibition of JNK3 by quinoxalinone derivatives points to their potential in modulating pathways related to neurodegeneration, inflammation, and cancer. researchgate.net

In the context of second messenger signaling, quinoxalinone-based adenosine receptor antagonists have been shown to modulate cAMP levels in neuronal cells. researchgate.net Furthermore, certain styrylquinoxalin-2(1H)-one derivatives have demonstrated neuroprotective effects in cellular models, protecting neuronal cells from cell death induced by agents like scopolamine. researchgate.net Finally, numerous quinoxaline derivatives have been reported to exhibit general cytotoxic activity against various cancer cell lines, indicating their ability to trigger cell death pathways. researchgate.net

Antimicrobial Activity (Excluding clinical data)

Derivatives of the quinoxalinone scaffold have demonstrated significant activity against a wide range of microbial pathogens, including bacteria, fungi, and viruses.

The antibacterial action of quinoxaline derivatives is often attributed to the same mechanism as the well-established quinolone class of antibiotics. nih.govresearchgate.net The primary bacterial targets for these compounds are the type II topoisomerase enzymes, namely DNA gyrase and topoisomerase IV. patsnap.com These enzymes are essential for bacterial survival as they manage the topological state of DNA during replication, transcription, and repair. patsnap.com

The mechanism of inhibition involves the drug binding to the enzyme-DNA complex. nih.govresearchgate.net This binding stabilizes the complex in a state where the DNA is cleaved, preventing the subsequent re-ligation step of the enzyme's action. patsnap.com This leads to the accumulation of lethal double-stranded breaks in the bacterial chromosome, which effectively stalls DNA replication and other essential nucleic acid processes, ultimately resulting in bacterial cell death. nih.govpatsnap.com

The primary mechanism for the antifungal activity of many heterocyclic compounds, including quinoxaline derivatives, is the inhibition of ergosterol (B1671047) biosynthesis. bohrium.compatsnap.com Ergosterol is the principal sterol component of the fungal cell membrane, where it plays a role analogous to that of cholesterol in mammalian cells, maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. patsnap.comnih.gov

The key enzyme in the ergosterol synthesis pathway targeted by these compounds is lanosterol (B1674476) 14α-demethylase (also known as CYP51), a cytochrome P450 enzyme. bohrium.comnih.gov By inhibiting CYP51, quinoxaline derivatives block the conversion of lanosterol to ergosterol. bohrium.com This blockade leads to two critical consequences: the depletion of ergosterol from the membrane and the accumulation of toxic methylated sterol precursors. researchgate.net The combined effect disrupts the fungal cell membrane's structure and function, increasing its permeability and leading to cell lysis and death. nih.gov Several quinoxalinone derivatives have shown significant inhibitory effects against various Candida species by targeting this pathway. bohrium.com

Table 3: Antifungal Activity of Quinoxaline Derivatives against Candida Species This table is based on data for ergosterol biosynthesis inhibitors and is interactive. Click on the headers to sort.

Compound ID (from source) C. albicans (MIC₅₀ µg/mL) C. tropicalis (MIC₅₀ µg/mL) C. parapsilosis (MIC₅₀ µg/mL) C. krusei (MIC₅₀ µg/mL) Citation
9 1.56 0.78 0.78 1.56 bohrium.com
11 3.12 1.56 1.56 3.12 bohrium.com
17 1.56 1.56 3.12 1.56 bohrium.com
20 3.12 1.56 1.56 3.12 bohrium.com
21 1.56 3.12 1.56 1.56 bohrium.com
Fluconazole (Control) 3.12 3.12 3.12 6.25 bohrium.com
Ketoconazole (Control) 1.56 1.56 3.12 3.12 bohrium.com

The quinoxaline core is present in several potent antiviral agents, which function by inhibiting crucial viral enzymes necessary for replication. youtube.com

Anti-HIV Mechanisms: For Human Immunodeficiency Virus (HIV), a retrovirus, a key therapeutic target is the enzyme reverse transcriptase (RT). youtube.com This enzyme is responsible for converting the viral RNA genome into DNA, a critical step for its integration into the host cell's genome. youtube.com Quinoxaline derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov A specific derivative, S-2720, was found to be a highly potent inhibitor of HIV-1 RT activity and viral replication. nih.gov NNRTIs bind to a non-competitive, allosteric site on the reverse transcriptase enzyme, inducing a conformational change that impairs its function and halts DNA synthesis. youtube.com Notably, some quinoxaline NNRTIs appear to bind to the enzyme differently than other known inhibitors, suggesting they belong to a distinct chemical class of RT inhibitors. nih.govtorvergata.it

Anti-Influenza Mechanisms: For the influenza virus, two of the most important targets for antiviral drugs are the M2 ion channel and the surface enzyme neuraminidase. cdc.govnih.gov Neuraminidase inhibitors are a major class of anti-influenza drugs. nih.gov The function of neuraminidase is to cleave sialic acid residues from the surface of the host cell and the newly formed virions. researchgate.net This action is essential for the release of progeny viruses from the infected cell and prevents their aggregation at the cell surface. cdc.govnih.gov While direct studies on 3-ethyl-3,4-dihydroquinoxalin-2(1H)-one against influenza are not prominent, a potential mechanism of action for quinoxalinone derivatives would likely involve the inhibition of neuraminidase, thereby preventing the spread of the virus to new host cells.

Antiprotozoal and Antiparasitic Activities

Quinoxaline derivatives have demonstrated considerable potential as agents against various parasitic diseases that primarily affect developing nations. nih.gov The core structure of quinoxaline, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, allows for diverse chemical modifications, leading to a broad range of biological activities. nih.gov The development of new antiparasitic drugs is crucial due to increasing resistance to existing treatments, their lack of efficacy, and associated toxic side effects. nih.gov

Anti-malarial Mechanisms

The 4(1H)-quinolone scaffold, a related heterocyclic system, has been a source of potent anti-malarial agents. Derivatives of this scaffold have been shown to be effective against both the blood and liver stages of Plasmodium parasites. nih.gov Some of these compounds not only kill the asexual stages of the parasite but also prevent the transmission of the parasite to the mosquito vector by affecting male gametocytes. nih.gov For instance, certain 3-alkyl-4(1H)-quinolones have demonstrated the ability to reduce or prevent the exflagellation of male gametocytes, a critical step in the parasite's life cycle within the mosquito. nih.gov This dual activity against both erythrocytic stages and transmission stages makes these compounds promising candidates for malaria eradication efforts. nih.gov

While direct studies on this compound are limited, research on related quinoxaline and quinolone structures provides insights into potential mechanisms. For example, some quinoline-based antimalarials are known to interfere with the parasite's mitochondrial electron transport chain. nih.gov Another proposed mechanism for peroxide-containing antimalarials, which can be structurally related to quinoxaline hybrids, involves the alkylation of heme, a process critical for the parasite's survival. nih.gov

The following table summarizes the anti-malarial activity of selected quinoline (B57606) and quinoxaline derivatives, highlighting the potential for this class of compounds.

Compound TypeTarget OrganismActivity/Mechanism
3-Alkyl-4(1H)-quinolonesPlasmodium falciparumReduce/prevent exflagellation of male gametocytes, preventing transmission. nih.gov
7-(2-phenoxyethoxy)-4(1H)-quinolonePlasmodium falciparumReduces the number of sporozoites reaching the mosquito salivary glands. nih.gov
Quinolone HybridsPlasmodium falciparumDual-function compounds targeting hemozoin formation and the chloroquine (B1663885) resistance transporter (PfCRT). nih.gov

Anti-trypanosomal Mechanisms

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a major health issue in Latin America. nih.gov The current treatments have significant limitations, driving the search for new therapeutic agents. nih.gov Quinoxaline derivatives have emerged as a promising class of compounds with trypanocidal activity. nih.gov

One of the key targets for anti-trypanosomal drugs is trypanothione (B104310) reductase (TryR), an enzyme essential for the parasite's redox metabolism and absent in humans. nih.gov Dihydroquinazoline derivatives, structurally similar to dihydroquinoxalinones, have been identified as inhibitors of T. cruzi TryR. nih.gov These compounds were found to have low molecular weights and reasonable ligand efficiencies, making them promising starting points for further development. nih.gov

The mechanism of action for some trypanocidal compounds involves the induction of oxidative stress and mitochondrial damage in the parasite. nih.gov Studies on piplartine, a natural product with trypanocidal action, and its synthetic analogues have shown that they can cause the formation of pores in the parasite's membrane and leakage of cytoplasmic content. nih.gov Molecular docking studies of these analogues suggest a multi-target mechanism, involving affinity for several proteins crucial for the parasite's survival. nih.gov

The table below presents findings on the anti-trypanosomal activity of related heterocyclic compounds.

Compound ClassTarget OrganismMechanism of Action
DihydroquinazolinesTrypanosoma cruziInhibition of Trypanothione Reductase (TryR). nih.gov
Piplartine AnaloguesTrypanosoma cruziInduction of oxidative stress, mitochondrial damage, and membrane disruption. nih.gov

Anti-leishmanial Mechanisms

Leishmaniasis, caused by Leishmania species, is another neglected tropical disease for which current therapies are inadequate. nih.gov Quinoxaline derivatives have shown potential as anti-leishmanial agents. Specifically, 2-cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline 1,4-dioxide derivatives have been evaluated for their activity against Leishmania infantum. nih.govmdpi.com While their anti-plasmodial activity was not significant, some of these compounds displayed good activity against Leishmania. nih.govmdpi.com

The mechanism of action for some anti-leishmanial compounds involves targeting the parasite's unique biological pathways. For instance, tetraoxanes, a class of peroxide-containing compounds, have shown activity against Leishmania donovani. mdpi.com Their mechanism is thought to be similar to their anti-malarial action, which involves the generation of reactive oxygen species. Another potential target is the parasite's dipeptidylcarboxypeptidase, which has been inhibited by a series of synthetic compounds, leading to anti-leishmanial effects in vivo. nih.gov

The following table summarizes the anti-leishmanial activity of selected quinoxaline derivatives and other compounds.

Compound SeriesTarget OrganismActivity/Efficacy
2-Cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline 1,4-dioxidesLeishmania infantumGood activity against axenic forms. nih.govmdpi.com
TetraoxanesLeishmania donovaniActive against intramacrophage amastigotes. mdpi.com
(2Z,2′Z)-3,3′-(ethane-1,2-diylbis(azanediyl))bis(1-(4-halophenyl)-6-hydroxyhex-2-en-1-ones)Leishmania donovaniInhibition of dipeptidylcarboxypeptidase, effective in vivo. nih.gov

Anti-inflammatory and Antioxidant Mechanisms

3,4-Dihydroquinoxalin-2-ones are recognized for their potential anti-inflammatory properties. uit.no The versatile heterocyclic scaffold allows for various substitutions, which can modulate this activity. uit.no The anti-inflammatory effects of quinoxaline derivatives are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Research on related quinazolin-4(3H)-one derivatives has demonstrated their potential as COX-2 inhibitors. mdpi.com The inhibitory efficiency of these compounds can be influenced by the nature and position of substituents on the heterocyclic core. mdpi.com For example, the presence of a 3-(3-(trifluoromethyl)phenyl group combined with a 6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one core was shown to enhance antiradical efficiency. mdpi.com

The antioxidant activity of quinoxaline derivatives is another area of significant research. This activity is often attributed to their ability to scavenge free radicals. rsc.org The radical scavenging potential of pyrrolo[2,3-b]quinoxaline derivatives has been demonstrated through assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. rsc.org The antioxidant capacity of these compounds is often linked to their ability to donate a hydrogen atom, thereby neutralizing free radicals. researchgate.net The presence of hydroxyl groups on the aromatic rings of related chalcone (B49325) structures has been shown to be crucial for their radical scavenging activity. researchgate.net

The tables below provide data on the anti-inflammatory and antioxidant activities of related heterocyclic compounds.

Anti-inflammatory Activity of Quinazolinone Derivatives

Compound Core Assay Finding
6-chloro-3-(3-(trifluoromethyl)phenyl)quinazolin-4(3H)-one COX-2 Inhibition Showed inhibitory potential. mdpi.com

Antioxidant Activity of Quinoxaline and Related Derivatives

Compound Class Assay Key Finding
Pyrrolo[2,3-b]quinoxaline derivatives DPPH radical scavenging Demonstrated potential as radical scavengers. rsc.org
2-Substituted quinazolin-4(3H)-ones DPPH, ABTS, TEACCUPRAC Dihydroxy-substituted derivatives showed the most potent radical scavenging activity. nih.gov

Structure Activity Relationship Sar Studies of 3 Ethyl 3,4 Dihydroquinoxalin 2 1h One Analogues

Impact of Substitutions at Nitrogen Atoms (N1, N4) on Activity

The nitrogen atoms at the N1 and N4 positions of the 3,4-dihydroquinoxalin-2(1H)-one ring system are key sites for chemical modification, significantly influencing the molecule's interaction with biological targets. The N1 position, being part of an amide linkage, and the N4 position, an aniline-like secondary amine, offer distinct opportunities for altering the compound's properties.

Specific examples from the literature highlight the functional importance of these positions:

N1-Alkylation: In studies on related quinoxalinone scaffolds, alkylation at the N1 position has been performed. For instance, 3-ethylquinoxalin-2(1H)-one can be alkylated with ethyl bromide to yield 1,3-diethyl-1H-quinoxalin-2-one, demonstrating a common synthetic route to explore the impact of N1 substitution. sapub.org

N1-Acylation: In other work, introducing an acetic acid moiety at the N1 position of quinoxalin-2-one derivatives produced potent aldose reductase (ALR2) inhibitors. acs.org This indicates that acidic groups at this position can form crucial interactions with the target enzyme.

N4-Substitution: The N4 position is also a critical handle for modification. In the design of sGC activators, substituting the N4-H was explored to optimize the orientation of substituents within the heme binding pocket of the target. nih.gov

These modifications are fundamental in SAR studies, as they directly impact how the molecule is presented to its biological target, affecting binding affinity and subsequent biological response.

Role of the Ethyl Group at C3 in Biological Interactions

The substituent at the C3 position plays a pivotal role in defining the biological activity profile of dihydroquinoxalinone analogues. The presence of an ethyl group at this position introduces a chiral center, meaning the compound exists as a pair of enantiomers ((R) and (S)). This stereocenter is crucial, as biological systems often exhibit stereospecificity.

The ethyl group itself typically interacts with a hydrophobic pocket within the target protein's binding site. The size, shape, and lipophilicity of this group are often fine-tuned in SAR studies to achieve optimal fit and potency.

A Handle for Functionalization: The ethyl group can serve as a point for further chemical elaboration. For example, bromination at the alpha-position of the ethyl group on a 3-ethylquinoxalin-2(1H)-one scaffold creates an intermediate that can react with various nucleophiles. sapub.org This allows for the introduction of diverse functional groups, such as thiocyanates or azides, directly adjacent to the quinoxalinone core, enabling a broader exploration of the chemical space around this position. sapub.org

Probing Target Pockets: The process of C3-H alkylation is an attractive synthetic strategy as it provides a direct method to introduce a variety of alkyl groups (not just ethyl) at this position. researchgate.net By comparing the activity of analogues with different C3-alkyl chains (e.g., methyl, propyl, isopropyl, benzyl), chemists can map the dimensions and characteristics of the corresponding binding pocket on the target protein.

Chirality and Synthesis: The importance of the C3 substituent is further underscored by synthetic efforts to create enantiopure 3-substituted systems. uit.no Methods using chiral amino acids as starting materials or employing resolution techniques are used to separate the enantiomers, allowing for the evaluation of their individual biological activities. uit.no

The ethyl group is therefore not merely a passive component but an active determinant of the molecule's biological interactions, influencing both its binding orientation and its potential for further diversification.

Influence of Aromatic Ring Substituents on Activity and Selectivity

Modifying the benzene (B151609) portion of the quinoxalinone scaffold is a cornerstone of SAR studies, as substituents on this ring can profoundly affect electronic properties, solubility, metabolism, and target engagement. The position, number, and nature (electron-donating or electron-withdrawing) of these substituents dictate their impact.

Research has shown that specific substitutions on the aromatic ring can lead to significant gains in potency and selectivity.

Halogenation: Fluorine atoms are often introduced to block metabolic pathways or to form specific interactions, such as hydrogen bonds or halogen bonds, with the target. In one series of antibacterial 3,4-dihydroquinoxalin-2(1H)-one derivatives, compounds bearing a fluorine substituent showed good activity. researchgate.netderpharmachemica.com Similarly, a 7-fluoro-substituted quinoxalin-2-one derivative was identified as a highly potent aldose reductase inhibitor. acs.org Bromination at the C7 position has also been used as a synthetic intermediate step, allowing for further modification via cross-coupling reactions, such as the Suzuki coupling to introduce a phenyl group. nih.gov

Alkoxy and Alkyl Groups: Electron-donating groups like methoxy (B1213986) and methyl substituents have also been evaluated. In some antibacterial screens, these groups conferred moderate activity. researchgate.netderpharmachemica.com The presence of a methoxy group on the aromatic ring of the precursor diamine has been noted to influence the selectivity of the initial ring-forming reaction. csus.edu

Activating vs. Deactivating Groups: The electronic nature of the substituent is critical. Strongly electron-activating groups (like methoxy) or strongly deactivating groups (like benzoyl) on the o-phenylenediamine (B120857) starting material can control the regioselectivity of the cyclization reaction, thereby directing the synthesis towards a specific isomer. csus.edu

The following table summarizes the observed effects of various aromatic ring substituents on the activity of 3,4-dihydroquinoxalin-2(1H)-one analogues from different studies.

SubstituentPosition(s)Observed Effect/ActivityStudy Context
FluorineAromatic RingGood activityAntibacterial researchgate.netderpharmachemica.com
Fluorine7Potent inhibitionAldose Reductase acs.org
MethylAromatic RingModerate activityAntibacterial researchgate.netderpharmachemica.com
MethoxyAromatic RingModerate activityAntibacterial researchgate.netderpharmachemica.com
MethoxyAromatic RingInfluences synthetic selectivitySynthesis csus.edu
Bromine7Synthetic handle for further modificationsGC Activators nih.gov
Phenyl7Introduced via Suzuki couplingsGC Activators nih.gov
BenzoylAromatic RingInfluences synthetic selectivitySynthesis csus.edu

Stereochemical Implications for Biological Potency

Chirality is a fundamental consideration in drug design, as the three-dimensional arrangement of atoms can lead to vastly different pharmacological profiles between enantiomers. For 3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one, the C3 carbon is a stereocenter, giving rise to (R) and (S) enantiomers.

The differential activity of enantiomers stems from their distinct interactions with chiral biological macromolecules like proteins and enzymes. Generally, only one enantiomer (the eutomer) fits optimally into the target's binding site, leading to a potent biological response, while the other enantiomer (the distomer) may have lower activity, no activity, or even an entirely different or undesirable off-target activity. nih.gov

Key points regarding stereochemistry in this context include:

Stereospecific Binding: The precise spatial orientation of the ethyl group at C3, along with the adjacent N-H or N-substituent and the carbonyl group, is critical for establishing the key binding interactions (e.g., hydrophobic, hydrogen bonding) required for activity.

Stereoselective Synthesis: Recognizing the importance of chirality, significant synthetic effort has been invested in developing methods to produce enantiomerically pure 3-substituted dihydroquinoxalinones. uit.no Strategies include using chiral building blocks, such as L-phenylalanine, to guide stereoselective reactions or employing chiral chromatography to resolve racemic mixtures. uit.no

Impact on Transport and Metabolism: Stereochemistry can also influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For example, stereoselective uptake by transporter proteins can lead to higher intracellular concentrations for one enantiomer over the other, resulting in enhanced biological activity. nih.gov

Therefore, the evaluation of individual enantiomers of this compound is a crucial step in any drug discovery program to identify the more potent and safer isomer for further development.

Design Strategies for Enhanced Potency and Selectivity

The development of novel this compound analogues with improved therapeutic profiles relies on rational design strategies. These approaches leverage structural biology, computational chemistry, and established SAR principles to guide the synthesis of superior molecules.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD becomes a powerful tool. For instance, in the development of sGC activators, docking calculations using a homology model of the human sGC β1 H-NOX domain were used to guide the structural optimization of designed compounds. nih.govnih.gov This approach helps predict how a designed analogue will fit into the binding site and allows chemists to prioritize the synthesis of compounds with the highest probability of success.

Multifunctional or Polypharmacological Design: Another advanced strategy involves designing a single molecule to interact with multiple targets or to possess multiple beneficial properties. An example is the design of quinoxalinone-based aldose reductase inhibitors that also incorporate a phenolic structure. acs.org This was done to combine potent ALR2 inhibition with antioxidant activity, which is beneficial for combating diabetic complications arising from oxidative stress. acs.org The C3 p-hydroxystyryl side chain was identified as a key feature for conferring this antioxidant activity. acs.org

SAR-Guided Optimization: This classic approach uses the data from previous rounds of synthesis and testing to inform the next steps. Based on the SAR discussed in the previous sections, a medicinal chemist might:

Introduce fluorine atoms onto the aromatic ring to improve metabolic stability and potency. researchgate.netderpharmachemica.com

Vary the length and branching of the C3-alkyl group to perfectly match the dimensions of a hydrophobic pocket.

Substitute the N1-H with a small alkyl group or a group capable of forming specific hydrogen bonds to enhance binding affinity or improve cell permeability. nih.gov

By integrating these strategies, researchers can more efficiently navigate the complex chemical space to discover this compound analogues with enhanced potency, higher selectivity against off-targets, and improved drug-like properties.

Derivatization and Chemical Modifications of the 3,4 Dihydroquinoxalin 2 1h One Scaffold

Functionalization Strategies

The development of novel functionalization strategies for the 3,4-dihydroquinoxalin-2(1H)-one scaffold is crucial for creating new chemical entities with tailored properties. These strategies primarily target the C3-position, the aromatic ring, and the nitrogen atoms for modification.

Alkylation and acylation are fundamental transformations for introducing a wide variety of substituents onto the quinoxalinone core. Recent advancements have focused on direct C-H functionalization, providing more efficient and atom-economical routes.

A notable method is the organophotoredox-catalyzed direct Csp³–H alkylation of 3,4-dihydroquinoxalin-2-ones. rsc.orgrsc.org This process employs N-(acyloxy)phthalimides as alkylating agents, allowing for the introduction of primary, secondary, and tertiary alkyl groups in good yields under mild conditions. rsc.orgrsc.org Another innovative approach is the electrochemical reductive alkylation of quinoxalin-2(1H)-ones with haloalkanes, which yields a range of 3-alkylated-3,4-dihydroquinoxalin-2(1H)-one derivatives. organic-chemistry.org Visible-light-induced methods, often without the need for an external photocatalyst, have also been developed for C3-alkylation using reagents like N,N,N',N'-tetraalkylethylenediamine. researchgate.net

Acylation reactions can also be performed at the C3 position. For instance, an unusual C3-acetylation of quinoxalin-2(1H)-one has been achieved using PEG-400 as both the acetyl source and solvent through an oxidative cleavage mechanism. nih.gov N-acylation at the N4 position is a more traditional but equally important modification, typically achieved by reacting the 3,4-dihydroquinoxalin-2(1H)-one with an acyl chloride, such as chloroacetyl chloride, in a suitable solvent like dry DMF. rsc.org

Table 1: Examples of Alkylation and Acylation Reactions on the Quinoxalinone Scaffold

Position Reaction Type Reagents & Conditions Result Reference(s)
C3 Direct C-H Alkylation N-(acyloxy)phthalimides, Organophotocatalyst, Visible Light C3-alkylated 3,4-dihydroquinoxalin-2-ones in good yields. rsc.orgrsc.org
C3 Electrochemical Hydroalkylation Alkyl Halides, Constant Current, Undivided Cell 3-Alkylated-3,4-dihydroquinoxalin-2(1H)-ones in 25–87% yields. organic-chemistry.org
C3 C-H Alkylation Aldehydes, Amides, Alcohols, Organophotoredox Catalysis C3-alkylated quinoxalinone derivatives. organic-chemistry.org
N4 Acylation Chloroacetyl chloride, Dry DMF, Room Temperature 4-(2-chloroacetyl)-3,4-dihydroquinoxalin-2(1H)-one. rsc.org
C3 Acetylation PEG-400, Silver Catalyst, Aerobic Oxidation C3-acetyl-quinoxalin-2(1H)-one. nih.gov

Introducing halogens and nitro groups onto the aromatic ring of the quinoxalinone scaffold provides essential chemical handles for further modifications, such as cross-coupling reactions.

Direct halogenation of related heterocyclic systems, such as 2,3-dihydro-4(1H)-quinazolinones, has been successfully achieved using reagents like N-bromosuccinimide (NBS) or bromine with triethylamine (B128534) (Et₃N). researchgate.net These reactions typically occur via an electrophilic aromatic substitution mechanism, leading to mono- or di-halogenated products at the C6 and C8 positions in moderate to good yields. researchgate.net This methodology suggests a viable pathway for the halogenation of the 3,4-dihydroquinoxalin-2(1H)-one scaffold.

More specifically for the quinoxalin-2(1H)-one core, a metal-free regioselective nitration using tert-butyl nitrite (B80452) (t-BuONO) has been developed. rsc.orgrsc.org This reaction proceeds under mild conditions and selectively installs a nitro group at either the C7 or C5 position of the benzene (B151609) ring, depending on the substitution pattern of the starting material. rsc.orgrsc.org The reaction is believed to proceed through a radical process. rsc.orgrsc.org The resulting nitro-quinoxalinones are valuable intermediates for synthesizing further derivatives.

Table 2: Halogenation and Nitration of Quinoxalinone and Related Scaffolds

Position(s) Reaction Type Reagents & Conditions Product Type Reference(s)
C6, C8 Bromination Br₂, Et₃N, 50 °C 6,8-Dibromo-2,3-dihydro-4(1H)-quinazolinones. researchgate.net
C6, C8 Chlorination NCS 6,8-Dichloro-2,3-dihydro-4(1H)-quinazolinones. researchgate.net
C5 / C7 Nitration t-BuONO, MeCN, 60 °C 5-Nitro or 7-Nitro quinoxalin-2(1H)-ones in moderate to good yields. rsc.orgrsc.org

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki and Ullmann-type reactions, are powerful tools for C-C and C-N bond formation, enabling significant diversification of the quinoxalinone scaffold. These reactions typically utilize a halogenated or borylated quinoxalinone as a substrate.

The Suzuki reaction involves the coupling of an organohalide with an organoboron species, such as a boronic acid, in the presence of a palladium catalyst and a base. rsc.org A halogenated 3,4-dihydroquinoxalin-2(1H)-one (e.g., at the C6 or C7 position) can be coupled with various aryl or heteroaryl boronic acids to introduce diverse aromatic substituents. uit.no This method is widely used in medicinal chemistry to synthesize complex molecules like substituted biphenyls. rsc.org

The Ullmann-type reaction is primarily used for forming C-N bonds. A notable application involves the synthesis of the 3,4-dihydroquinoxalin-2(1H)-one scaffold itself. De Brabander et al. reported a mild, ligand-free Ullmann-type amination of enantiopure α-amino acids with N-Boc-2-iodoanilines, followed by cyclization to yield enantiopure 3-substituted dihydroquinoxalin-2-ones. masterorganicchemistry.com This strategy highlights the utility of C-N coupling in building the core heterocyclic system.

Table 3: Coupling Reactions for Modifying the Quinoxalinone Scaffold

Reaction Type Substrate 1 Substrate 2 Catalyst/Reagents Product Type Reference(s)
Suzuki Coupling Halo-quinoxalinone Aryl/Heteroaryl Boronic Acid Pd Complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) Aryl/Heteroaryl-substituted quinoxalinone rsc.orguit.no
Ullmann-type Amination N-Boc-2-iodoaniline α-Amino Acid CuI, Cs₂CO₃ 3-Substituted 3,4-dihydroquinoxalin-2-one (after cyclization) masterorganicchemistry.com

Synthesis of Novel Hybrid Molecules

Molecular hybridization involves combining two or more distinct pharmacophores into a single molecule to create a new entity with potentially enhanced or synergistic biological activities. The 3,4-dihydroquinoxalin-2(1H)-one scaffold serves as an excellent platform for this approach.

The synthesis of hybrid molecules often relies on the functionalization strategies discussed previously, particularly coupling reactions. By preparing a halogenated or borylated quinoxalinone, it becomes possible to link other biologically relevant heterocyclic systems.

Sulfonamides: A sulfonamide moiety can be introduced, for example, by reacting an amino-functionalized quinoxalinone with a sulfonyl chloride or by coupling a halo-quinoxalinone with a sulfonamide-containing boronic acid. Hybrid molecules incorporating both pyrazole (B372694) and sulfonamide functionalities have been synthesized and shown to be effective inhibitors of enzymes like NADPH oxidase 2.

Pyrazoles: Pyrazole-containing hybrids can be synthesized through coupling reactions. For instance, a C6-bromo-3,4-dihydroquinoxalin-2(1H)-one could undergo a Suzuki coupling with a pyrazoleboronic acid. Alternatively, pyrazole rings can be constructed onto the quinoxalinone scaffold. uit.no The combination of pyrazole and indole (B1671886) motifs has led to the discovery of potent agents against colorectal cancer cells.

Indoles: Indole moieties are commonly incorporated into drug candidates. An indole group can be attached to the quinoxalinone core via Suzuki coupling of an indoleboronic acid with a halo-quinoxalinone. The synthesis of 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine derivatives showcases a complex hybrid where indole and pyrazole-sulfonamide groups are combined on a different heterocyclic core, illustrating the chemical strategies that can be applied.

Exploring Diversification at Key Positions (C1, C3, C6)

The ability to selectively functionalize different positions of the 3,4-dihydroquinoxalin-2(1H)-one scaffold is key to exploring its chemical space for drug discovery. The C1, C3, and C6 positions are particularly important for introducing diversity.

Diversification at C1 (N1-Position): The secondary amine at the N1 position (when N4 is substituted) is a site for straightforward derivatization. Standard N-alkylation or N-acylation reactions can be used to introduce a variety of substituents, altering the molecule's polarity, solubility, and steric profile. For example, 1-methyl-3,4-dihydroquinoxalin-2(1H)-one is a known derivative. nih.gov

Diversification at C3: The C3 position is adjacent to the N4 nitrogen and is an active site for radical and nucleophilic additions. As detailed in section 7.1.1, a plethora of modern synthetic methods, including photoredox and electrochemical approaches, allow for direct C3-H alkylation, providing access to a wide array of 3-substituted and 3,3-disubstituted derivatives. rsc.orgorganic-chemistry.orgnih.gov

Diversification at C6 (and other aromatic positions): The benzene ring offers multiple sites for modification, with the C6 and C7 positions being common targets. Electrophilic substitution reactions like halogenation and nitration (Section 7.1.2) install functional groups that serve as anchors for further diversification. rsc.orgrsc.orgresearchgate.net Subsequent Suzuki or Ullmann coupling reactions on these halogenated intermediates enable the introduction of complex aryl, heteroaryl, or amino groups, significantly expanding the structural diversity of the scaffold. uit.no

Other Research Applications of Quinoxalinone Scaffolds

Corrosion Inhibition

Quinoxalinone derivatives have emerged as effective corrosion inhibitors, particularly for protecting mild steel in acidic environments. acs.orgmdpi.comresearchgate.net These organic compounds function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process. acs.orgmdpi.com The inhibition mechanism is often of a mixed type, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions simultaneously. mdpi.comresearchgate.net

The effectiveness of these inhibitors is influenced by the specific substituents on the quinoxalinone ring system. For instance, the presence of electron-donating groups can enhance the adsorption process and, consequently, the inhibition efficiency. mdpi.comnih.gov The adsorption of these molecules on the metal surface typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. mdpi.comresearchgate.net

Several studies have quantified the performance of various quinoxalinone derivatives as corrosion inhibitors. The inhibition efficiency generally increases with the concentration of the inhibitor. For example, 1-((8-hydroxyquinolin-5-yl) methyl)-3,6-dimethylquinoxalin-2(1H)-one (Q1) exhibited a high inhibition efficiency of 96% at a concentration of 5 × 10⁻³ mol/L for mild steel in a 1 M HCl solution. mdpi.com Similarly, 1-dodecyl-3-phenylquinoxalin-2(1H)-one (QO12) reached an inhibition performance of 95.33% at a concentration of 0.001 M under similar conditions. mdpi.com

Table 1: Corrosion Inhibition Efficiency of Various Quinoxalinone Derivatives on Mild Steel in 1 M HCl

Compound Concentration (M) Inhibition Efficiency (%) Reference
1-((8-hydroxyquinolin-5-yl) methyl)-3,6-dimethylquinoxalin-2(1H)-one (Q1) 5 x 10⁻³ 96 mdpi.com
1-dodecyl-3-phenylquinoxalin-2(1H)-one (QO12) 1 x 10⁻³ 95.33 mdpi.com
1-((8-hydroxyquinolin-5-yl)methyl)quinoxalin-2(1H)-one (Q2) 5 x 10⁻³ ~94 mdpi.com
3-(4-chlorophenyl)-4-methyl-3,4-dihydroquinoxalin-2(1H)-one (Q2) 1 x 10⁻³ 92.5 researchgate.net
1-[3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydropyrazol-1-yl]propan-1-one (Mt-3-PQPP) Not Specified High nih.gov
1-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one (Cl-4-PQPP) Not Specified Moderate nih.gov

Materials Science Applications (e.g., Organic Semiconductors, Dyes, Fluoroionophores)

The rich electronic properties of the quinoxalinone scaffold make it a valuable component in the development of advanced materials. nih.gov

Organic Semiconductors: Quinoxaline (B1680401) derivatives are recognized for their potential as electron-transporting materials (ETMs) in various electronic devices. nih.gov Their electron-deficient nature facilitates efficient charge transfer and high electron mobility. nih.govnih.gov This has led to their use as non-fullerene acceptors in organic solar cells (OSCs) and as n-type semiconductors in organic field-effect transistors (OFETs). nih.govresearchgate.net For instance, thin films of certain 2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl)quinoxaline derivatives have demonstrated p-channel characteristics in OTFTs with notable hole mobilities and high current on/off ratios. researchgate.net Furthermore, quinoxaline-based polymers have shown impressive power conversion efficiencies in polymer solar cells. nih.gov

Dyes and Fluoroionophores: The conjugated quinoxaline ring system serves as a chromophore, making its derivatives suitable for applications as dyes and fluorescent materials. nih.govnih.gov The absorption and emission wavelengths of quinoxaline-based molecules can be tuned by modifying their chemical structure, for example, by introducing different substituents. nih.gov This tunability is particularly useful in the design of fluorescent chemosensors. nih.govnih.gov Quinoxaline derivatives have been developed as chromogenic and fluorogenic sensors for detecting various anions, where the binding of an anion to the receptor part of the molecule induces a change in color or fluorescence. nih.gov

Ligands in Coordination Chemistry

Quinoxalinone derivatives are effective ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. isca.meisca.in The nitrogen atoms within the pyrazine (B50134) ring of the quinoxalinone scaffold act as donor sites, allowing these molecules to chelate to metal centers. isca.in This has led to the synthesis of a wide range of metal complexes with diverse structural and electronic properties. isca.me

Future Perspectives and Research Directions

Elucidation of Novel Biological Targets and Pathways

While the quinoxaline (B1680401) framework is known for a wide array of pharmacological effects, including antibacterial, anticancer, and anti-inflammatory activities, the specific molecular targets for many of its derivatives, including 3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one, remain largely uncharacterized. researchgate.netnih.govderpharmachemica.com Early research often identifies broad biological effects, such as the antibacterial properties of some 3,4-dihydroquinoxalin-2(1H)-one derivatives. derpharmachemica.com However, the future of drug development with this scaffold hinges on moving beyond phenotypic screening to pinpointing the precise proteins, enzymes, and signaling pathways through which it exerts its effects.

Future research should prioritize the identification of these targets. Techniques such as affinity chromatography, activity-based protein profiling, and computational target prediction can be employed. johnshopkins.edu For instance, derivatives of the related 3,4-dihydroquinoxalin-2(1H)-one core have been computationally designed and evaluated as activators of soluble guanylyl cyclase (sGC) and as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1) and Poly(ADP-ribose) polymerase-1 (PARP-1). nih.govnih.govnih.govmdpi.com Similar focused investigations are needed for the 3-ethyl derivative to uncover its primary mechanisms of action. Understanding these target interactions at a molecular level is the first step toward optimizing the compound for enhanced potency and selectivity, and for understanding its potential therapeutic applications, be it in oncology, infectious diseases, or other areas. nih.gov

Development of Advanced Synthetic Methodologies

The synthesis of the 3,4-dihydroquinoxalin-2(1H)-one core has been the subject of considerable research, leading to a variety of established methods. researchgate.net These range from the cyclization of o-phenylenediamines with α-halo esters to more advanced strategies like transition-metal-catalyzed asymmetric hydrogenation and multicomponent reactions. derpharmachemica.comcsus.edu Recent advancements have focused on creating enantiopure versions of these heterocycles, which is critical for developing selective drugs. researchgate.netresearchgate.net

Future work in this area should concentrate on developing more efficient, scalable, and environmentally friendly ("green") synthetic routes specifically for this compound and its analogs. mdpi.com Key areas for development include:

Asymmetric Synthesis: Perfecting catalytic asymmetric methods to produce specific enantiomers of the 3-ethyl substituted core, as chirality can dramatically influence biological activity. Palladium-catalyzed asymmetric hydrogenation has proven effective for similar structures. researchgate.net

One-Pot Reactions: Designing tandem or domino reactions that allow for the construction of complex derivatives from simple starting materials in a single step, which improves efficiency and reduces waste. researchgate.netnih.gov

Heterogeneous Catalysis: Employing recoverable and reusable catalysts to make the synthesis more sustainable and cost-effective. mdpi.com

Chemoenzymatic Routes: Utilizing enzymes to catalyze key steps, offering high stereoselectivity under mild reaction conditions. researchgate.net

The table below summarizes some modern synthetic approaches applicable to the dihydroquinoxalinone scaffold, highlighting potential avenues for future optimization.

Synthetic Strategy Description Potential Advantages Reference
Asymmetric HydrogenationReduction of a quinoxalinone precursor using a chiral catalyst to produce an enantiomerically pure product.High enantioselectivity (up to 99% ee). researchgate.net
Chemoenzymatic SynthesisCombines chemical and enzymatic steps, such as a highly stereoselective hydroamination, to build the chiral core.High stereoselectivity, use of water as a solvent, environmentally friendly. researchgate.net
Multicomponent ReactionsA one-pot reaction combining three or more starting materials to form the final product, such as the Bargellini reaction.High efficiency, atom economy, and rapid generation of molecular diversity. researchgate.netuit.no
Heterogeneous CatalysisUse of a solid-phase catalyst (e.g., g-C3N4) that can be easily recovered and reused.Catalyst recyclability, milder reaction conditions, green chemistry principles. mdpi.com

Integrated Computational and Experimental Approaches for Rational Design

The integration of computational modeling with experimental synthesis and testing has become an indispensable tool in modern drug discovery. nih.gov For the this compound scaffold, this synergistic approach offers a path to rationally design new analogs with improved properties.

Future research will heavily rely on this integrated workflow:

Homology Modeling and Docking: In the absence of an experimentally determined structure of a target protein, homology models can be built. Molecular docking simulations can then predict how derivatives of the 3-ethyl-quinoxalinone core bind to the target's active site. This was successfully used to design novel sGC activators and VEGFR2 inhibitors from similar scaffolds. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the chemical structures of a series of analogs with their biological activity. nih.gov This helps identify key pharmacophoric features—such as hydrogen bond donors/acceptors and hydrophobic regions—that are crucial for potency.

In Silico Screening: Virtual libraries of novel derivatives can be screened against a target protein computationally, allowing researchers to prioritize the most promising candidates for synthesis and experimental validation. nih.gov This saves significant time and resources compared to traditional high-throughput screening.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the stability of the ligand-protein complex over time, providing deeper insights into the binding interactions and the dynamic behavior of the system. mdpi.com

By using computational predictions to guide synthetic efforts, researchers can move away from trial-and-error and toward a more focused, hypothesis-driven process of drug design. nih.govnih.gov

Exploration of New Chemical Space around the this compound Core

Exploring new "chemical space" involves systematically modifying a core scaffold to generate novel molecules with potentially new or improved biological functions. nih.govnih.gov The this compound core is chemically versatile and offers multiple positions for modification, making it an excellent candidate for such exploration.

Future research directions should focus on creating and screening libraries of analogs by systematically altering different parts of the molecule:

Substitution at the C3-Position: While the focus is on the 3-ethyl group, creating analogs with other alkyl or functionalized chains at this position could fine-tune binding affinity and selectivity.

Functionalization of the Benzene (B151609) Ring: Introducing various substituents (e.g., halogens, nitro, methoxy (B1213986) groups) onto the aromatic ring can significantly alter the electronic properties and bioavailability of the molecule. derpharmachemica.comnih.gov

Modification of the Lactam Moiety: Alkylation or acylation at the N1 and N4 positions can modulate the compound's lipophilicity and interaction with biological targets.

Scaffold Hopping and Ring Fusion: More ambitious approaches could involve replacing the quinoxalinone core with bioisosteric scaffolds or fusing additional rings to create highly complex and novel molecular architectures, such as spirocyclic systems. mdpi.comuit.no

This systematic exploration, guided by computational insights and facilitated by advanced synthetic methodologies, will be crucial for discovering next-generation drug candidates derived from the this compound template. researchgate.netyoutube.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3,4-dihydroquinoxalin-2(1H)-one derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : A general approach involves cyclocondensation of substituted o-phenylenediamines with ketones or aldehydes under acidic or thermal conditions. For example, 3-ethyl derivatives can be synthesized via copper-catalyzed reactions with low catalyst loading (e.g., 5 mol% CuI) at 110°C for 24 hours, as demonstrated in chiral quinoxalinone synthesis . Optimization includes solvent selection (e.g., ethanol or DMF), temperature control (80–120°C), and catalyst tuning to improve yield and enantioselectivity.

Q. How are structural and purity assessments conducted for 3-ethyl-3,4-dihydroquinoxalin-2(1H)-one?

  • Methodological Answer : Characterization relies on 1H/13C NMR (e.g., CDCl3 at 400 MHz for resolving diastereotopic protons) , HRMS for molecular ion confirmation, and IR spectroscopy to identify carbonyl stretches (~1680–1720 cm⁻¹). X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides absolute configuration validation . Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How do substituents at the 3-position influence reactivity in copper-catalyzed alkynylation reactions of 3,4-dihydroquinoxalin-2(1H)-ones?

  • Methodological Answer : Electron-withdrawing groups (e.g., -Cl, -F) at the 3-position enhance electrophilicity, facilitating oxidative coupling with terminal alkynes. For instance, 3-((4-chlorophenyl)ethynyl)-derivatives achieve 61% yield under CuI catalysis with atmospheric O2 as the oxidant . Steric hindrance from bulky substituents (e.g., benzyl) may require elevated temperatures (80–100°C) or prolonged reaction times (12–24 h).

Q. What mechanistic pathways explain the rearrangement of 3-arylacylidene-3,4-dihydroquinoxalin-2(1H)-ones into benzimidazole derivatives?

  • Methodological Answer : Hydrazine hydrate induces a [1,5]-sigmatropic shift, followed by cyclization and aromatization. For example, 3-ethoxycarbonylmethylene derivatives react with hydrazine to form 2-(pyrazol-3-yl)benzimidazoles via intermediate dihydrobenzodiazepines . Solvent polarity (e.g., ethanol vs. DMSO) and temperature (60–80°C) critically influence regioselectivity and byproduct formation.

Q. How can contradictions in biological activity data for 3,4-dihydroquinoxalin-2(1H)-one derivatives be resolved?

  • Methodological Answer : Discrepancies in antimicrobial or anti-tubercular assays often arise from variations in strain susceptibility or compound solubility. For example, 4-{4-[(hydrazinylmethoxy)methyl]phenyl}-3-methyl derivatives show MIC values against Mycobacterium tuberculosis that vary by >10-fold across studies. Standardized protocols (e.g., microbroth dilution, pH-controlled media) and logP optimization improve reproducibility .

Q. What strategies enable enantioselective synthesis of this compound derivatives?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) induce stereocontrol. HFIP (hexafluoroisopropanol) has been used as a solvent to promote Mannich reactions with >90% ee for difluoro-substituted derivatives . Dynamic kinetic resolution under basic conditions (e.g., KOtBu) further enhances enantiomeric excess.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.